4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)butanamide
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Overview
Description
4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
The synthesis of 4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE involves multiple steps. One common method includes the reaction of 4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine-2-thiol with N-(4-methoxybenzyl)butanamide under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The furan and pyrimidine rings allow it to bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances its binding affinity and stability . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with furan and trifluoromethyl groups. For example:
4-{[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)butanamide: This compound has a similar structure but with a different substituent on the butanamide moiety.
2-(furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione: This compound has a triazoloquinazoline core instead of a pyrimidine core.
The uniqueness of 4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20F3N3O3S |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C21H20F3N3O3S/c1-29-15-8-6-14(7-9-15)13-25-19(28)5-3-11-31-20-26-16(17-4-2-10-30-17)12-18(27-20)21(22,23)24/h2,4,6-10,12H,3,5,11,13H2,1H3,(H,25,28) |
InChI Key |
RLLFVGOTLZIYED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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